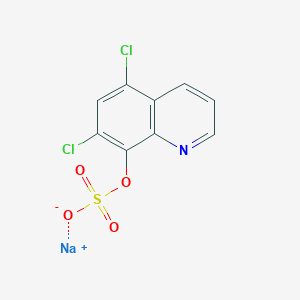
Sodium 5,7-dichloroquinolin-8-yl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5,7-dichloroquinolin-8-yl sulfate is a chemical compound with the molecular formula C9H4Cl2NNaO4S and a molecular weight of 316.09 g/mol . It is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5,7-dichloroquinolin-8-yl sulfate typically involves the chlorination of 8-hydroxyquinoline. The process includes the reaction of 8-hydroxyquinoline with chlorine in the presence of a suitable solvent such as chloroform . The resulting product, 5,7-dichloro-8-hydroxyquinoline, is then reacted with sulfuric acid to form the sulfate salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5,7-dichloroquinolin-8-yl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into less chlorinated quinoline derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Applications De Recherche Scientifique
Sodium 5,7-dichloroquinolin-8-yl sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: Employed in biological studies to investigate its antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of various chemical products and as an additive in industrial processes.
Mécanisme D'action
The mechanism of action of Sodium 5,7-dichloroquinolin-8-yl sulfate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to metal ions, disrupting essential biological processes in microorganisms . This interaction leads to the inhibition of microbial growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: A closely related compound with similar biological activities.
5-Chloro-8-hydroxyquinoline: Another derivative with antimicrobial properties.
5,7-Diiodo-8-hydroxyquinoline: Known for its potent antimicrobial effects.
Uniqueness
Sodium 5,7-dichloroquinolin-8-yl sulfate is unique due to its sulfate group, which enhances its solubility and bioavailability compared to other quinoline derivatives . This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H4Cl2NNaO4S |
|---|---|
Poids moléculaire |
316.09 g/mol |
Nom IUPAC |
sodium;(5,7-dichloroquinolin-8-yl) sulfate |
InChI |
InChI=1S/C9H5Cl2NO4S.Na/c10-6-4-7(11)9(16-17(13,14)15)8-5(6)2-1-3-12-8;/h1-4H,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
TTWZGPDMEGUEKZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)[O-])N=C1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


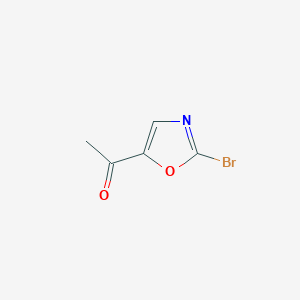
![6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12435321.png)
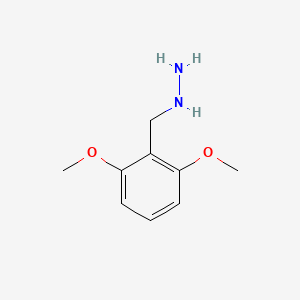
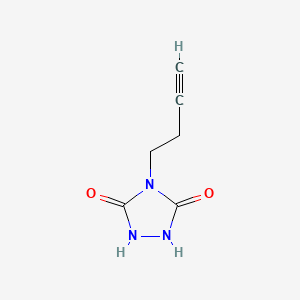
![3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B12435337.png)
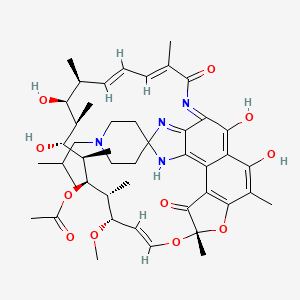
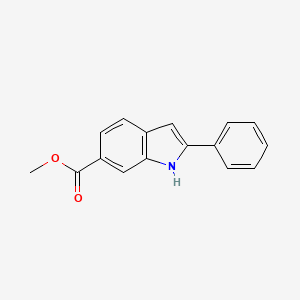
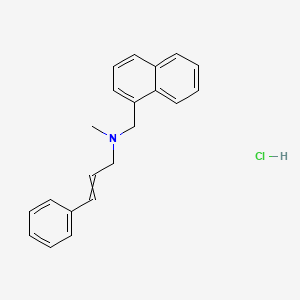
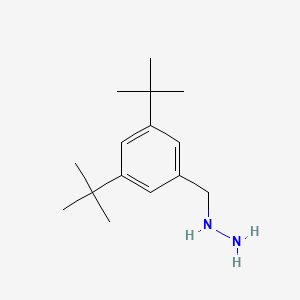
![5-[(1E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol](/img/structure/B12435358.png)
![N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12435370.png)
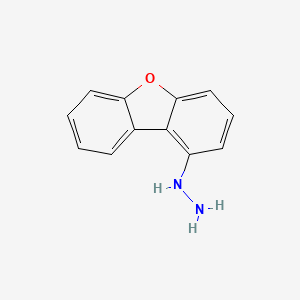
![(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B12435383.png)
![3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12435399.png)
